![molecular formula C8H8N2O2S B2750777 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid CAS No. 1181373-40-9](/img/structure/B2750777.png)
2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid
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Description
2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid (MTAA) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential for various biomedical applications. MTAA is a derivative of imidazole and thiazole, and it has been synthesized through several methods.
Scientific Research Applications
Ghrelin Receptor Inverse Agonists
2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid has been studied for its potential as a ghrelin receptor inverse agonist . Ghrelin is a hormone that stimulates appetite, and inverse agonists for its receptor could be useful in the treatment of obesity and related metabolic disorders. The compound’s bioactivation pathways have been explored to improve its pharmacological profile and reduce potential toxicity.
Chemical Synthesis
This compound plays a role in chemical synthesis, particularly in the creation of new molecules with potential therapeutic effects . Its structure allows for various chemical modifications, which can lead to the development of novel compounds with diverse biological activities.
Drug Design
In drug design, this compound is valuable due to the thiazole ring’s presence, which is a common feature in many drugs . The thiazole ring can contribute to the binding affinity and specificity of a drug molecule towards its target, making it a significant component in medicinal chemistry.
Biochemistry Research
The compound is used in biochemistry research to study different biochemical pathways and reactions . Its reactivity and interaction with various enzymes and substrates can shed light on the mechanisms of action of related biochemical compounds.
Molecular Biology Research
In molecular biology, this compound can be used to investigate the molecular basis of diseases and to develop new molecular diagnostic methods . Its interactions with DNA or proteins can be particularly insightful in understanding the genetic factors of diseases.
Pharmacology
Pharmacologically, this compound has been involved in studies related to its bioactivation and the potential formation of reactive metabolites . This research is crucial for assessing the safety profile of new drug candidates containing this moiety.
properties
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-3-10-4-6(2-7(11)12)9-8(10)13-5/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFXCYUDQZPWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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